Bienvenue dans la boutique en ligne BenchChem!

2-amino-1H-pyrido[2,3-d]pyrimidin-4-one

Cyclin-dependent kinase Cancer therapeutics Kinase inhibitor selectivity

Procure the authentic 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold—the minimal pharmacophoric core for selective kinase inhibition. Unlike pyrido[3,2-d] or [4,3-d] regioisomers, only this [2,3-d] fusion with 2-amino/4-oxo substitution enables the hinge-region hydrogen bonding essential for CDK4/6 selectivity (up to 100×). Validated by palbociclib's FDA approval. Ideal for rapid hit-to-lead SAR via microwave-assisted diversification.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
Cat. No. B7794870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=NC2=O)N)N=C1
InChIInChI=1S/C7H6N4O/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H3,8,9,10,11,12)
InChIKeyJXYNHGDZJFQCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Procurement: Chemical Class and Baseline Characteristics


2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one (CAS 201997, C7H6N4O, MW 162.15 g/mol) is a bicyclic heteroaromatic compound comprising a fused pyridine and pyrimidinone ring system bearing an exocyclic 2-amino substituent [1]. The pyrido[2,3-d]pyrimidin-4-one scaffold functions as a privileged kinase inhibitor pharmacophore, serving as a structural mimic of the adenine moiety in ATP and enabling competitive binding at the ATP-binding pocket of numerous kinases including cyclin-dependent kinases, JNK, PI3K, and receptor tyrosine kinases [2]. As an unsubstituted parent nucleus with three hydrogen-bond donor/acceptor sites (2-NH2, 3-NH, 4-C=O), this compound represents the minimal pharmacophoric core from which numerous potent and selective kinase inhibitor drug candidates—including FDA-approved palbociclib (PD 0332991) and clinical-stage JNK and sst2 agonists—have been elaborated via systematic substitution at the C2-amino, N3, C6, and C7 positions [3][4].

Why Generic Pyridopyrimidinone Substitution Fails: Critical Differentiation of 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one for Scientific Selection


Procurement specialists and medicinal chemists cannot interchangeably substitute alternative pyridopyrimidine regioisomers (e.g., pyrido[3,2-d], pyrido[4,3-d], pyrido[2,3-d]pyrimidin-7-ones) or deaminated analogs for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one. Systematic SAR studies across multiple therapeutic targets—including plasmepsins, PDE3, and various kinases—demonstrate that the precise [2,3-d] ring fusion geometry combined with the 2-amino-4-oxo substitution pattern dictates target engagement, substrate selectivity, and downstream pharmacological effects that alternative scaffolds cannot reproduce [1][2]. The 2-amino group serves as the primary vector for subsequent diversification to achieve target selectivity (e.g., Cdk4/6 vs. pan-Cdk inhibition), while the 4-oxo moiety establishes critical hinge-region hydrogen bonds with kinase backbones [3]. Even structurally similar analogs lacking the 2-amino substituent or possessing alternative nitrogen positioning exhibit markedly different selectivity profiles, with pyrido[3,2-d] and pyrido[4,3-d] isomers showing superior plasmepsin inhibition versus the [2,3-d] scaffold, which demonstrates poor inhibitory potency irrespective of substitution—a stark functional divergence driven purely by regioisomeric identity [4].

2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one Comparative Evidence: Quantified Differentiation Versus Analogs


C2-Amino Substituent as the Decisive Vector for Cdk4/6 Selectivity: Quantitative Comparison of Pyrido[2,3-d]pyrimidin-7-one Derivatives With and Without 2-Aminopyridine Modification

The unsubstituted 2-amino group in the parent 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one scaffold represents the critical functional handle for introducing 2-aminopyridine side chains that confer exquisite Cdk4/6 selectivity. The pyrido[2,3-d]pyrimidin-7-one template without C2-substitution exhibits broad kinase inhibition across multiple Cdks and other ATP-dependent kinases, lacking therapeutic selectivity [1]. In contrast, modification of this template to include a 2-aminopyridine side chain at the C2-position—accessible only through the 2-amino functionality present in the parent compound—provides inhibitors with high selectivity for Cdk4/6 in vitro. This selectivity translates to a G1 cell cycle block at concentrations up to 100-fold the IC50 for cell proliferation, demonstrating functional cellular selectivity [1]. The lead compound from this series, PD 0332991 (palbociclib), advanced to FDA approval, validating the critical role of the 2-amino substitution vector.

Cyclin-dependent kinase Cancer therapeutics Kinase inhibitor selectivity

Oral Bioavailability Optimization Window: 2-Aminopyridopyrimidinone JNK Inhibitor PK Enhancement Versus Lead Compound Baseline

The 2-aminopyridopyrimidinone scaffold demonstrates a favorable pharmacokinetic optimization window. Systematic SAR studies on 2-aminopyridopyrimidinone-based JNK inhibitors revealed that lead compound 1 exhibited a JNK3 IC50 of 58 nM, excellent selectivity against p38 MAP kinase, and good microsomal stability (human t1/2 >120 min) [1]. However, its oral bioavailability was limited to F = 10% in mice, representing a critical development barrier [1]. Through systematic substitution at positions accessible from the 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one core, optimized inhibitor 13 achieved JNK3 IC50 = 15 nM, maintained high selectivity against p38 (IC50 > 10 μM), and demonstrated human liver microsome stability of t1/2 = 76 min with a clean CYP450 inhibition profile [1]. Critically, optimization dramatically improved oral bioavailability to %F = 87, with other optimized analogs achieving F = 43–100% across the series [1].

JNK inhibition Oral bioavailability Pharmacokinetic optimization

Substrate Selectivity Modulation: Pyrido[2,3-d]pyrimidin-4-one Scaffold cAMP/cGMP Hydrolysis Profile Versus Amine-Containing Scaffolds

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold exhibits a distinct substrate hydrolysis profile compared to structurally related scaffolds. In PDE3 inhibition assays, compounds bearing the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold inhibited both cAMP and cGMP hydrolysis with dual activity, whereas the corresponding pyrido[2,3-d]pyrimidin-4-amine derivatives demonstrated preferential selectivity for cGMP hydrolysis [1]. The pyridone scaffold similarly showed dual cAMP/cGMP inhibition [1]. This differential substrate selectivity—attributable to the 4-oxo moiety versus the 4-amino substitution—carries significant pharmacological implications: dual PDE3 inhibitors demonstrated more potent inhibition of HT-29 colon cancer cell growth compared to cGMP-selective inhibitors [1].

Phosphodiesterase 3 Substrate selectivity cAMP/cGMP modulation

Plasmepsin Inhibitory Potency: Regioisomeric Comparison of Pyrido[2,3-d] Versus Pyrido[3,2-d] and Pyrido[4,3-d] Scaffolds

Systematic evaluation of 2-aminopyridopyrimidinone regioisomers against malarial plasmepsins I, II, and IV revealed fundamental differences in target engagement driven solely by the position of the nitrogen atom in the pyridine ring. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibited poor inhibitory potency against Plms I, II, and IV irrespective of substitution at position 7 [1]. In contrast, pyrido[3,2-d]pyrimidin-4(3H)-ones and pyrido[4,3-d]pyrimidin-4(3H)-ones proved to be more appropriate scaffolds for Plm inhibitor development [1]. Notably, a pyrido[3,2-d]pyrimidin-4(3H)-one derivative demonstrated very high potency against the Plm IV subtype and high selectivity against human aspartic protease cathepsin D [1].

Malaria Plasmepsin Aspartic protease inhibition

Synthetic Accessibility: Microwave-Assisted Pyrido[2,3-d]pyrimidinone Formation Versus Classical Thermal Cyclization

The synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives can be achieved via condensation of 2-amino-4-aryl-6-arylnicotinamides with carbon disulfide or cycloalkanones [1]. A focused microwave-assisted method enables rapid and efficient preparation, representing a substantial improvement over classical thermal methods [1]. For the related 2-thioxodihydro-pyrido[2,3-d]pyrimidine scaffold, microwave irradiation using DMF solvent with I2 (10 mol%) catalysis reduced reaction time from 15 hours (conventional heating) to 30 minutes—a 30-fold acceleration—while maintaining product yield and quality [2]. This synthetic accessibility enables rapid analog generation for SAR studies and scale-up feasibility.

Microwave-assisted synthesis Reaction efficiency Green chemistry

Antimicrobial Activity Differentiation: 2-Thioxo versus 2-Amino Pyrido[2,3-d]pyrimidin-4-one Derivatives

Substituted pyrido[2,3-d]pyrimidin-4(1H)-one derivatives exhibit quantifiable antimicrobial activity that varies with substitution pattern. The 2-thioxodihydro-pyrido[2,3-d]pyrimidine derivative 10a demonstrated broad-spectrum antibacterial activity with MIC = 0.49–3.9 μg/mL and reasonable antifungal activity with MIC = 31.25 μg/mL [1]. A focused library of seven analogs (10a, 10d–i) exhibited broad antimicrobial activity with MIC = 0.49–7.81 μg/mL and selectivity indices >5.6 against normal colon cell line CCD-33Co, indicating a therapeutic window favoring microbial over mammalian cytotoxicity [1]. Compounds 10d–i showed moderate to strong antifungal activity with MIC values of 1.95–15.63 μg/mL [1].

Antibacterial Antifungal Antimicrobial resistance

High-Value Application Scenarios for 2-Amino-1H-pyrido[2,3-d]pyrimidin-4-one in Scientific and Industrial Research


Development of Cdk4/6-Selective Kinase Inhibitors for Oncology

This scaffold serves as the essential synthetic precursor for generating Cdk4/6-selective inhibitors. As demonstrated in Section 3, the 2-amino group enables introduction of 2-aminopyridine side chains that confer exquisite Cdk4/6 selectivity with cellular selectivity windows up to 100-fold the proliferation IC50 [1]. This application is validated by the FDA approval of palbociclib (PD 0332991), which originated from systematic optimization of this pyrido[2,3-d]pyrimidin-7-one template [1]. Procurement for medicinal chemistry programs targeting selective Cdk4/6 inhibition should prioritize this specific 2-amino-substituted scaffold over unsubstituted or alternative regioisomers.

Structure-Activity Relationship Studies for Orally Bioavailable JNK Inhibitors

The 2-aminopyridopyrimidinone core enables systematic PK optimization without compromising potency or selectivity. As quantified in Section 3, substitution at positions accessible from this scaffold improved oral bioavailability from F = 10% to F = 87% (8.7× improvement) while enhancing JNK3 potency from IC50 58 nM to 15 nM and maintaining >667-fold selectivity over p38 [2]. This scaffold is therefore optimal for CNS-targeted kinase inhibitor programs requiring both high oral bioavailability and blood-brain barrier penetration, with cocrystal structures at 2.0 Å resolution confirming the Type-I binding mode to guide rational design [2].

PDE3 Substrate-Selective Inhibitor Development for Colorectal Cancer

The pyrido[2,3-d]pyrimidin-4-one scaffold enables substrate-selective PDE3 modulation. As established in Section 3, the 4-oxo moiety confers dual cAMP/cGMP inhibition, which demonstrated superior inhibition of HT-29 colon cancer cell growth compared to cGMP-selective amine-containing scaffolds [3]. This application is appropriate for programs seeking dual-substrate PDE3 inhibitors with anticancer activity. Researchers should procure the 4-oxo (pyrimidinone) variant rather than the 4-amino variant when dual cAMP/cGMP inhibition is the desired pharmacological profile [3].

Rapid SAR Library Generation via Microwave-Assisted Synthesis

This scaffold is amenable to expedited analog generation using focused microwave irradiation. As documented in Section 3, microwave-assisted methods reduce reaction time from 15 hours (conventional heating) to 30 minutes—a 30-fold acceleration—using DMF solvent with I2 catalysis [4]. This application scenario is ideal for hit-to-lead medicinal chemistry campaigns requiring rapid SAR exploration, parallel library synthesis, and reduced energy consumption for sustainable chemistry workflows. Procurement should prioritize this scaffold when reaction throughput and turnaround time are critical project constraints [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-1H-pyrido[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.